Cas no 101104-32-9 (Naphthalen-1-yl-pentylamine)

Naphthalen-1-yl-pentylamine is an organic compound featuring a naphthalene core linked to a pentylamine group. This structure imparts unique physicochemical properties, making it valuable in synthetic chemistry and material science applications. The aromatic naphthalene moiety enhances stability and reactivity, while the pentylamine chain offers flexibility for further functionalization. Its balanced lipophilicity and electron-rich nature make it suitable for use as an intermediate in pharmaceuticals, agrochemicals, or specialty polymers. The compound’s well-defined structure ensures consistent performance in reactions such as amidation or cross-coupling. Proper handling is advised due to potential sensitivity to light and oxidation.
Naphthalen-1-yl-pentylamine structure
Naphthalen-1-yl-pentylamine structure
Product Name:Naphthalen-1-yl-pentylamine
CAS No:101104-32-9
MF:C15H19N
MW:213.31806397438
CID:1130964
PubChem ID:53432294
Update Time:2025-06-09

Naphthalen-1-yl-pentylamine Chemical and Physical Properties

Names and Identifiers

    • NAPHTHALEN-1-YL-PENTYLAMINE
    • 5α-Cholestan-5α-ol-6-on
    • 8aβ-Methoxy-4aβ-methyl-dekahydro-naphthalin
    • AR-1G8526
    • 6-oxo-5α-cholestan-5-ol
    • CTK0I0134
    • Cholestan-5-ol-6-one
    • AC1L5VAM
    • cholestan-5α-ol-6-one
    • 5-Hydroxy-5α-cholestan-6-on
    • 5α-hydroxycostic acid
    • 5-Hydroxycholestan-6-one
    • AC1Q6EHW
    • 5α-cholestan-5-ol-6-one
    • AGN-PC-00HO7E
    • 5-[1]naphthyl-pentylamine
    • NSC134921
    • 5-hydroxy-5α-cholestan-6-one
    • 5α-Methoxy-10α-methyl-decalin
    • 5-α-hydroxycostic acid
    • 5α-hydroxycholestan-6-one
    • 5-α-Naphthyl-pentylamin
    • NAPHTHALEN-1-YLPENTYLAMINE
    • 5-α-hydroxycostic
    • 5-(Naphthalen-1-yl)pentan-1-amine
    • 101104-32-9
    • CS-0286719
    • AKOS014640623
    • EN300-7539530
    • SCHEMBL130648
    • Naphthalen-1-yl-pentylamine
    • Inchi: 1S/C15H19N/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11H,1-2,5,7,12,16H2
    • InChI Key: UNZAPRWRLHDGIA-UHFFFAOYSA-N
    • SMILES: NCCCCCC1C=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 213.15200
  • Monoisotopic Mass: 213.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 4.51490

Naphthalen-1-yl-pentylamine Pricemore >>

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